REACTION_SMILES
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[C:15](#[N:16])[BH3-:17].[CH3:11][C:12](=[O:13])[O-:14].[CH3:19][OH:20].[NH4+:10].[Na+:18].[n:1]1[c:2]([C:7]([CH3:8])=[O:9])[cH:3][n:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH:7]([CH3:8])[NH2:16])[cH:3][n:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(=O)c1cnccn1
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Name
|
|
Type
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product
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Smiles
|
CC(N)c1cnccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |